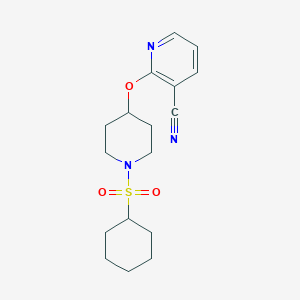![molecular formula C14H14O4 B2937863 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid CAS No. 364339-98-0](/img/structure/B2937863.png)
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 . It is also known as Metaxalone, which is a muscle relaxant used in adult and pediatric patients 13 years of age and older as an adjunct to rest, physical therapy, and other measures for the relief of discomforts associated with acute, painful musculoskeletal conditions .
Molecular Structure Analysis
The molecular structure of “5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid” can be represented by the SMILES notation:CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)O)C . Physical And Chemical Properties Analysis
Metaxalone is a white to almost white, odorless crystalline powder . It is freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .科学的研究の応用
Biomass Conversion and Polymer Production
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid is explored for its potential in the conversion of plant biomass into valuable chemicals. This conversion process aims at producing furan derivatives, which are crucial for the new generation of polymers, functional materials, and fuels. Furan derivatives, including 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, are derived from hexose carbohydrates and lignocellulose, highlighting a sustainable alternative to non-renewable hydrocarbon sources. The synthesis and application of such furan derivatives in monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals signify a significant extension of biomass application, potentially revolutionizing the chemical industry by providing a renewable source of carbon and hydrogen (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Synthesis and Fine Chemical Production
5-Hydroxymethylfurfural (5-HMF), closely related to 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, has been identified as a critical biomass-derived platform chemical with wide applications in the production of various value-added chemicals, materials, and biofuels. The compound serves as an excellent starting material for the preparation of fine chemicals, offering a way to incorporate renewable carbon sources into target compounds. This utilization underscores the role of furan derivatives in enhancing sustainable practices within the chemical industry (Fan, Verrier, Queneau, & Popowycz, 2019).
Biofuel Potential
Furan derivatives, such as 2,5-dimethylfuran (DMF), derived from processes involving 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid, have shown promise as biofuels for spark ignition engines. DMF, in particular, stands out as an ideal green solution due to its generation from renewable lignocellulosic biomass. It offers an excellent alternative to alleviate the shortage of fossil fuels and mitigate environmental impacts. The analysis of DMF synthesis, along with its performance, combustion, and emission characteristics in comparison to traditional fuels, indicates that furan-based compounds could significantly contribute to the future of renewable energy sources (Hoang, Nižetić, & Ölçer, 2021).
作用機序
Target of Action
The primary targets of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid are currently unknown. The compound is used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with. More research is needed to identify these pathways and their downstream effects.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Safety and Hazards
Metaxalone is generally safe for use but it has some contraindications. It should not be used by individuals with known hypersensitivity to any components of the product, known tendency to drug-induced, hemolytic, or other anemias, and patients with severely impaired renal or hepatic functions . The most common adverse reactions to Metaxalone include drowsiness, dizziness, headache, and nervousness or “irritability”, nausea, vomiting, gastrointestinal upset .
特性
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-9-3-4-11(7-10(9)2)17-8-12-5-6-13(18-12)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEWJDBXUXGLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)
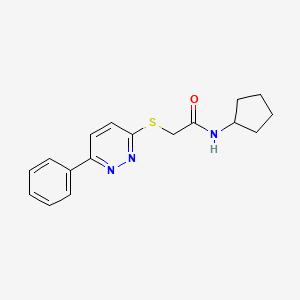
![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)
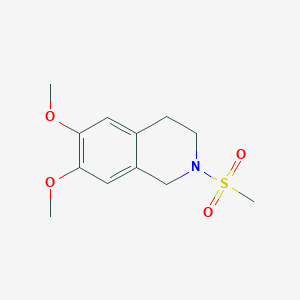

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
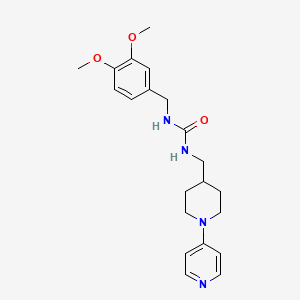
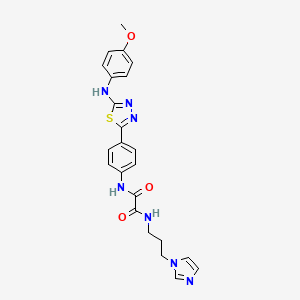
![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)
